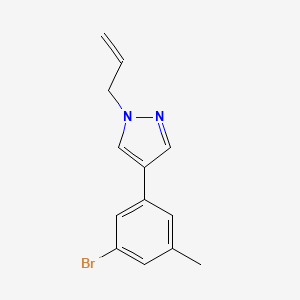
1-Allyl-4-(3-bromo-5-methylphenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-4-(3-bromo-5-methylphenyl)-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
The synthesis of 1-Allyl-4-(3-bromo-5-methylphenyl)-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-5-methylbenzaldehyde and hydrazine hydrate.
Formation of Intermediate: The initial step involves the condensation of 3-bromo-5-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst to form the pyrazole ring.
Allylation: The final step involves the allylation of the pyrazole ring using allyl bromide under basic conditions to yield this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
1-Allyl-4-(3-bromo-5-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a ligand in the study of enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-Allyl-4-(3-bromo-5-methylphenyl)-1H-pyrazole depends on its specific application. For example, if used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
1-Allyl-4-(3-bromo-5-methylphenyl)-1H-pyrazole can be compared with other similar compounds, such as:
1-Allyl-4-phenyl-1H-pyrazole: Lacks the bromine and methyl groups, which may affect its reactivity and applications.
1-Allyl-4-(3-chloro-5-methylphenyl)-1H-pyrazole: Contains a chlorine atom instead of bromine, which may influence its chemical properties and reactivity.
1-Allyl-4-(3-bromo-5-ethylphenyl)-1H-pyrazole: Contains an ethyl group instead of a methyl group, which may affect its steric and electronic properties.
Properties
Molecular Formula |
C13H13BrN2 |
|---|---|
Molecular Weight |
277.16 g/mol |
IUPAC Name |
4-(3-bromo-5-methylphenyl)-1-prop-2-enylpyrazole |
InChI |
InChI=1S/C13H13BrN2/c1-3-4-16-9-12(8-15-16)11-5-10(2)6-13(14)7-11/h3,5-9H,1,4H2,2H3 |
InChI Key |
BHXXNUQNNNSAJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C2=CN(N=C2)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


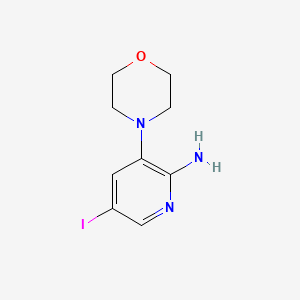
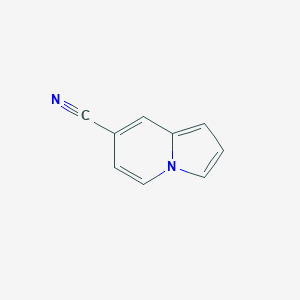
![2-[4-(Trifluoromethoxy)phenyl]imidazole-5-methanol](/img/structure/B13675226.png)
![4-(Methoxycarbonyl)-3-oxobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13675239.png)
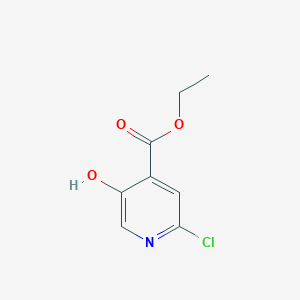
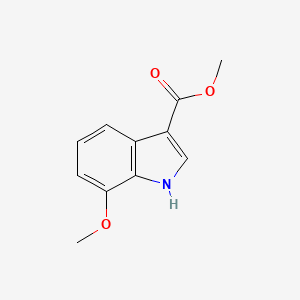
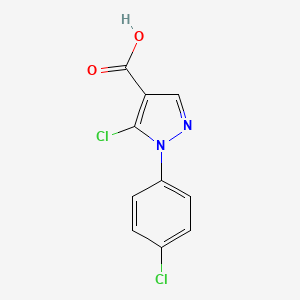


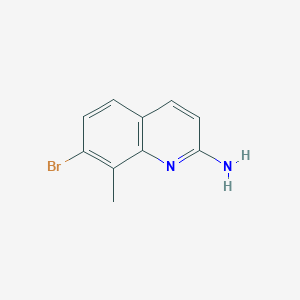
![5-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B13675299.png)
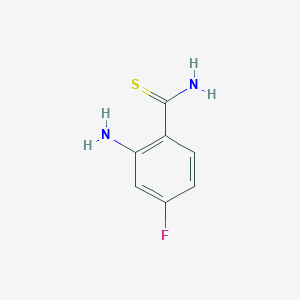
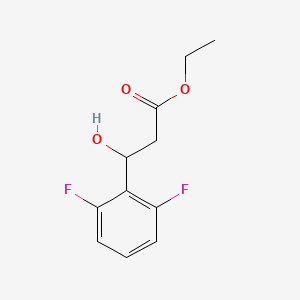
![4,5,9,10-Tetrahydropyrido[3,2,1-ij][1,6]naphthyridin-6(8H)-one](/img/structure/B13675312.png)
